molecular formula C5H8Cl2O B3037833 4-Chloro-3-methylbutanoyl Chloride CAS No. 63480-13-7

4-Chloro-3-methylbutanoyl Chloride

Cat. No.: B3037833
CAS No.: 63480-13-7
M. Wt: 155.02 g/mol
InChI Key: WPJSMHMSPFVCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H8Cl2O. It is a chlorinated derivative of butanoyl chloride and is used in various chemical synthesis processes. The compound is known for its reactivity and is often utilized in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methylbutanoyl chloride can be synthesized through the chlorination of 3-methylbutanoyl chloride. This process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3-methylbutanoic acid.

    Reduction: It can be reduced to 4-chloro-3-methylbutanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed:

    Substitution Products: 4-chloro-3-methylbutanamide, 4-chloro-3-methylbutyl alcohol.

    Hydrolysis Product: 4-chloro-3-methylbutanoic acid.

    Reduction Product: 4-chloro-3-methylbutanol.

Scientific Research Applications

4-Chloro-3-methylbutanoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: In the development of new drug candidates and active pharmaceutical ingredients.

    Industry: As a reagent in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylbutanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of amines, it forms amides through nucleophilic acyl substitution.

Comparison with Similar Compounds

    3-Chlorobutanoyl Chloride: Similar structure but with the chlorine atom at a different position.

    4-Chlorobutanoyl Chloride: Lacks the methyl group present in 4-chloro-3-methylbutanoyl chloride.

    3-Methylbutanoyl Chloride: Lacks the chlorine atom present in this compound.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

4-Chloro-3-methylbutanoyl chloride (CAS No. 63480-13-7) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the presence of a chloro substituent and an acyl chloride functional group. Its structure can influence its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biological macromolecules, including proteins and nucleic acids. The acyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to modifications of target biomolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mode of action likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

Studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of caspases and other apoptotic pathways. This property makes it a candidate for further investigation as a therapeutic agent in cancer treatment.

Safety and Toxicity

The compound is classified as hazardous, with acute toxicity profiles indicating that it may cause severe skin burns, eye damage, and respiratory issues upon exposure. Its environmental impact is also significant, being highly toxic to aquatic life . Proper safety measures must be taken when handling this compound.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM for specific lines.

Data Table: Biological Activity Summary

Biological ActivityEffectReference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
ToxicityCauses severe skin burns and respiratory issues

Properties

IUPAC Name

4-chloro-3-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJSMHMSPFVCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methylbutanoyl Chloride
Reactant of Route 2
4-Chloro-3-methylbutanoyl Chloride
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-methylbutanoyl Chloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-methylbutanoyl Chloride
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-methylbutanoyl Chloride
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-methylbutanoyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.